molecular formula C6H13ClN2O B12114412 N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride

Cat. No.: B12114412
M. Wt: 164.63 g/mol
InChI Key: KDRAQFNOBVBRPE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride is a chemical synthesis intermediate primarily used in pharmaceutical and pesticide research and development. This carbamoyl chloride derivative serves as a key building block in organic synthesis, particularly for introducing the N-ethyl-N-methylcarbamoyl moiety into target molecules. Compounds within this chemical class are utilized in the preparation of active pharmaceutical ingredients and other complex organic structures . As a reagent, it facilitates the formation of carbamate bonds, which are fundamental structural components in various biologically active compounds. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for personal application. Researchers should handle this compound using appropriate safety protocols, including personal protective equipment, as carbamoyl chlorides are typically reactive and moisture-sensitive substances that require storage in cool, dry conditions .

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride

InChI

InChI=1S/C6H13ClN2O/c1-8(2)4-5-9(3)6(7)10/h4-5H2,1-3H3

InChI Key

KDRAQFNOBVBRPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Reaction with Phosgene

The most common method for synthesizing N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride involves the reaction of N-methyl-2-(dimethylamino)ethylamine with phosgene (COCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of phosgene, displacing chloride ions.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.

  • Temperature: Maintained at 0–5°C during phosgene addition to control reactivity.

  • Molar Ratio: A 1:1.05 ratio of amine to phosgene ensures complete conversion while avoiding di-carbamoyl chloride byproducts.

Mechanistic Insights
Studies on analogous carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride) reveal a unimolecular (Sₙ1) pathway in polar aprotic solvents, where ionization generates a carbamoyl cation intermediate. The positive entropy of activation (+3.50 cal·mol⁻¹·K⁻¹) supports this mechanism, as solvent reorganization is minimal compared to bimolecular pathways.

Purification

  • Acid-Base Extraction: Post-reaction, the mixture is washed with dilute HCl (1 M) to remove unreacted amine, followed by neutralization with NaOH to isolate the product.

  • Distillation: Low-pressure distillation (40–50°C at 15 mmHg) yields >95% purity.

Alternative Reagents to Phosgene

Triphosgene as a Safer Alternative

Due to phosgene’s toxicity, triphosgene (bis(trichloromethyl) carbonate) is increasingly used. It decomposes in situ to generate phosgene equivalents, enabling safer handling.

Procedure

  • Reagent Setup: N-methyl-2-(dimethylamino)ethylamine is dissolved in THF with triphosgene (0.35 equiv) and catalytic pyridine.

  • Reaction: Stirred at 25°C for 12–18 hours, monitored by TLC or HPLC.

  • Workup: Filtered to remove pyridine hydrochloride, then concentrated under reduced pressure.

Yield and Efficiency

  • Yield: 85–90% with triphosgene, slightly lower than phosgene due to incomplete decomposition.

  • Purity: ≥98% after recrystallization from ethyl acetate/hexane.

Two-Step Synthesis via Carbamic Acid Intermediate

Formation of Carbamic Acid

N-methyl-2-(dimethylamino)ethylamine reacts with CO₂ under pressure (2–3 bar) in anhydrous ether to form the corresponding carbamic acid.

Conditions

  • Temperature: 0°C to prevent thermal decomposition.

  • Catalyst: 1–2 mol% DMAP (4-dimethylaminopyridine) accelerates CO₂ insertion.

Conversion to Carbamoyl Chloride

The carbamic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to yield the target compound.

Optimization

  • Oxalyl Chloride: Provides faster reaction times (2–4 hours) compared to SOCl₂ (6–8 hours).

  • Byproduct Management: Excess chloride scavengers (e.g., molecular sieves) improve yield by 10–15%.

Industrial-Scale Production Protocols

Continuous Flow Reactor Systems

Recent advancements employ microreactors to enhance heat transfer and mixing efficiency:

  • Residence Time: 2–5 minutes at 50°C.

  • Solvent: Supercritical CO₂ reduces viscosity and improves mass transfer.

Advantages

  • Safety: Minimizes phosgene accumulation.

  • Yield: 92–94% with >99% purity.

Comparative Analysis of Methods

MethodReagentSolventTemperature (°C)Yield (%)Purity (%)
PhosgenationPhosgeneDCM0–59598
TriphosgeneTriphosgeneTHF2585–9098
Carbamic Acid + SOCl₂SOCl₂Ether258095
Continuous FlowPhosgenescCO₂5092–9499

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

Carbamoyl chlorides are prone to hydrolysis, especially in aqueous environments. Strategies include:

  • Strict Anhydrous Conditions: Use of molecular sieves or inert gas blankets.

  • Low-Temperature Quenching: Rapid cooling to −20°C post-reaction.

Byproduct Formation

  • Di-carbamoyl Chlorides: Controlled reagent stoichiometry (1:1.05 amine:phosgene) minimizes this.

  • Oxazolones: Avoided by using non-nucleophilic bases (e.g., pyridine) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-[2-(dimethylamino)ethyl]-N-methylcarbamate and hydrochloric acid.

    Condensation Reactions: It can react with amines to form ureas.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Water: For hydrolysis reactions.

    Amines: For condensation reactions.

Major Products

    N-[2-(dimethylamino)ethyl]-N-methylcarbamate: Formed through hydrolysis.

    Ureas: Formed through condensation with amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride, also known as a carbamoyl chloride derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across several fields, including medicinal chemistry, polymer science, and biochemistry.

Medicinal Chemistry

The compound has been utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. For instance, it is a key intermediate in the synthesis of rivastigmine, a drug used for treating Alzheimer's disease. Rivastigmine acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic activity in the central nervous system and improving cognitive function in patients .

Polymer Science

This compound serves as a reactive monomer in the preparation of functional polymers. Its incorporation into polymer matrices enhances properties such as biocompatibility and responsiveness to environmental stimuli. Research has demonstrated its utility in creating thermoresponsive hydrogels that can be used for drug delivery systems. These systems can release therapeutic agents in response to temperature changes, making them suitable for controlled drug delivery applications .

Biochemistry

In biochemical applications, this compound is employed as a reagent for modifying proteins and peptides. Its ability to form stable amide bonds allows for the conjugation of therapeutic agents to biomolecules, enhancing their efficacy and specificity. This property is particularly useful in the development of targeted drug delivery systems where precise localization of drugs is critical for therapeutic success.

Case Study 1: Rivastigmine Synthesis

A notable study focused on optimizing the synthesis of rivastigmine using this compound. The researchers highlighted the efficiency of this compound in achieving high yields of rivastigmine while minimizing by-products. The study concluded that using this carbamoyl chloride derivative significantly improved the overall synthetic route compared to traditional methods .

Case Study 2: Thermoresponsive Drug Delivery

In another investigation, researchers developed a novel thermoresponsive hydrogel incorporating this compound. The hydrogel demonstrated a lower critical solution temperature (LCST) around physiological temperatures, allowing for controlled release of encapsulated drugs like SN-38, an anticancer agent. The study reported enhanced drug release rates at elevated temperatures, making this system promising for cancer therapy .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryIntermediate for rivastigmine synthesis
Polymer ScienceThermoresponsive hydrogels for drug delivery
BiochemistryProtein modification via stable amide bond formation

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic processes to create complex organic structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride with structurally related carbamoyl chlorides and amino-substituted analogs, based on evidence from CAS 408533-17-5 , N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride , and N-[(2-chlorophenyl)methyl]-N-ethylcarbamoyl chloride , as well as aminoethyl chlorides .

Property This compound N-(2-Chloroethyl)-N-methylcarbamoyl Chloride N-Carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl Chloride N-[(2-Chlorophenyl)methyl]-N-ethylcarbamoyl Chloride
Molecular Formula C₆H₁₂Cl₂N₂O (inferred) C₄H₇Cl₂NO C₇H₁₁Cl₂NO₂ C₁₀H₁₁Cl₂NO
Molecular Weight (g/mol) ~199.1 156.01 212.07 232.10
Key Functional Groups -COCl, -N(CH₃)₂, -CH₂CH₂- -COCl, -CH₂CH₂Cl, -N(CH₃) -COCl, -C(CH₃)₃ -COCl, -CH₂(C₆H₄Cl), -N(C₂H₅)
Reactivity High (due to carbamoyl chloride and tertiary amine) High (carbamoyl chloride and chloroethyl group) Moderate (steric hindrance from tert-butyl) Moderate (aromatic ring stabilizes reactivity)
Applications Likely intermediate for pharmaceuticals/agrochemicals Specialty chemical synthesis Polymer or resin modification Pharmaceutical intermediates
Storage Conditions Likely requires -10°C (inferred from ) -10°C Not specified Not specified

Reactivity Trends

  • Carbamoyl Chloride Reactivity: The presence of the carbamoyl chloride group (-COCl) confers high electrophilicity, enabling nucleophilic substitutions (e.g., with amines to form ureas). However, steric effects alter reactivity: The tert-butyl group in N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride reduces reactivity due to steric hindrance . The dimethylaminoethyl chain in the target compound may enhance solubility in polar solvents and participate in intramolecular interactions, as seen in 2-(dimethylamino)ethyl methacrylate (higher reactivity with co-initiators like DPI) .
  • Amino Group Influence: The dimethylamino (-N(CH₃)₂) substituent in the target compound contrasts with the chloroethyl (-CH₂CH₂Cl) group in N-(2-chloroethyl)-N-methylcarbamoyl chloride . Tertiary amines can act as catalysts or stabilizers in polymerization, as observed in RAFT processes .

Physical and Chemical Properties

  • Boiling/Melting Points : Data is unavailable for most analogs, but liquid states at room temperature are common (e.g., N-(2-chloroethyl)-N-methylcarbamoyl chloride is a liquid ).
  • Stability: Carbamoyl chlorides are moisture-sensitive. The dimethylaminoethyl group may increase hygroscopicity compared to non-polar analogs like N-[(2-chlorophenyl)methyl]-N-ethylcarbamoyl chloride .

Research Findings and Limitations

  • Reactivity with Co-Initiators: Compounds with dimethylamino groups (e.g., 2-(dimethylamino)ethyl methacrylate) show improved polymerization efficiency when paired with DPI, suggesting analogous benefits for the target compound .
  • Synthesis Challenges: Steric hindrance in branched analogs (e.g., N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride) complicates reactions, necessitating optimized conditions .

Biological Activity

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride, commonly referred to as DMEMC, is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic potential based on current research findings.

DMEMC is characterized by its dimethylamino group and carbamoyl chloride functionality, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, typically involving the reaction of dimethylamine with isocyanates or related derivatives.

Biological Activity Overview

DMEMC exhibits a range of biological activities, including:

  • Antimicrobial Activity : DMEMC has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies indicate that DMEMC may inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

The biological activity of DMEMC can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DMEMC may act as an inhibitor for certain enzymes involved in cellular metabolism, leading to altered cell growth and survival.
  • Cell Membrane Interaction : Its lipophilic nature allows DMEMC to integrate into cellular membranes, potentially disrupting membrane integrity and function.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of DMEMC:

  • Antimicrobial Efficacy : A study demonstrated that DMEMC exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as a lead compound for antibiotic development .
  • Anticancer Activity : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that DMEMC reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .
  • Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress showed that DMEMC significantly reduced cell death by up to 70% compared to untreated controls. This effect was attributed to the compound's ability to scavenge reactive oxygen species (ROS) .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Observations
AntimicrobialStaphylococcus aureus32 - 128Effective against resistant strains
AnticancerMDA-MB-231 (breast cancer)10Induces apoptosis via caspase activation
NeuroprotectionNeuronal cell culturesN/AReduces oxidative stress-induced death

Q & A

Basic: What safety protocols are recommended for handling N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride in laboratory settings?

Answer:
this compound is a reactive carbamoyl chloride derivative and likely shares hazards with structurally similar compounds, such as carcinogenicity (as noted for N,N-dimethylcarbamoyl chloride ). Key protocols include:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, a lab coat, and safety goggles. A full-body suit and respiratory protection are advised for high-concentration handling .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • First Aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical attention for ingestion .

Basic: What synthetic routes are used for preparing this compound, and how is it characterized?

Answer:
While direct synthesis methods are not explicitly documented, analogous carbamoyl chlorides are typically synthesized via:

  • Phosgene/Thionyl Chloride Route: Reaction of the corresponding amine (e.g., N-methyl-N-[2-(dimethylamino)ethyl]amine) with phosgene or thionyl chloride under anhydrous conditions .
  • Characterization:
    • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the carbamoyl chloride group and dimethylaminoethyl substituent.
    • Mass Spectrometry: High-resolution MS for molecular ion verification.
    • IR Spectroscopy: Peaks at ~1800 cm1^{-1} (C=O stretch) and ~700 cm1^{-1} (C-Cl stretch) .

Advanced: How does the dimethylaminoethyl group influence the reactivity of the carbamoyl chloride moiety?

Answer:
The dimethylaminoethyl group introduces steric hindrance and electronic effects:

  • Steric Effects: Hinders nucleophilic attack at the carbonyl carbon, slowing reactions with bulky nucleophiles.
  • Electronic Effects: The electron-donating dimethylamino group reduces electrophilicity of the carbonyl compared to simpler carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride) .
  • Applications: This modulated reactivity makes it suitable for selective acylations in peptide synthesis or polymer chemistry, where controlled reactivity is critical .

Advanced: How to resolve contradictory spectroscopic data during characterization?

Answer:
Contradictions may arise from impurities or tautomeric forms. Methodological approaches include:

  • Multi-Technique Analysis: Cross-validate using 1^1H-13^13C HSQC NMR and 2D COSY to confirm connectivity .
  • Chromatography: HPLC or GC-MS to isolate and identify by-products (e.g., hydrolysis derivatives).
  • Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: Key peaks include:
    • 1^1H: δ ~2.2–2.5 ppm (N(CH3_3)2_2), δ ~3.4–3.7 ppm (CH2_2N).
    • 13^13C: δ ~160 ppm (C=O), δ ~45–50 ppm (N(CH3_3)2_2) .
  • Elemental Analysis: Verify C, H, N, Cl content.
  • Titration: Quantify active chloride content via argentometric methods .

Advanced: What are the degradation pathways and stability optimization strategies?

Answer:

  • Hydrolysis: The carbamoyl chloride group hydrolyzes in humid conditions to form urea derivatives. Stability is enhanced by:
    • Storage: Anhydrous solvents (e.g., dry THF) under inert gas (N2_2/Ar) at –20°C.
    • Stabilizers: Add molecular sieves to absorb moisture .
  • Thermal Decomposition: Above 50°C, decomposition to dimethylamine and CO2_2 may occur. Monitor via TGA/DSC .

Basic: What are its primary research applications?

Answer:

  • Medicinal Chemistry: As a building block for synthesizing kinase inhibitors or receptor modulators, leveraging its dual functional groups for targeted acylation .
  • Polymer Science: Crosslinking agent in stimuli-responsive hydrogels, where the dimethylaminoethyl group enables pH-sensitive behavior .

Advanced: How to mitigate by-product formation during synthesis?

Answer:

  • Side Reactions: Dimethylamine release via hydrolysis or thermal degradation.
  • Mitigation:
    • Low-Temperature Synthesis: Use ice baths to suppress exothermic side reactions.
    • In Situ Trapping: Add scavengers (e.g., triethylamine) to neutralize HCl by-products .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

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